molecular formula C20H16N2O2 B1198419 N,N'-Bis(salicylidene)-1,2-phenylenediamine CAS No. 3946-91-6

N,N'-Bis(salicylidene)-1,2-phenylenediamine

Cat. No.: B1198419
CAS No.: 3946-91-6
M. Wt: 316.4 g/mol
InChI Key: HXFYGSOGECBSOY-UHFFFAOYSA-N
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Description

N,N'-Bis(salicylidene)-1,2-phenylenediamine (C₂₀H₁₆N₂O₂; CAS 3946-91-6), commonly termed "salophene," is a tetradentate Schiff base ligand formed by the condensation of salicylaldehyde with 1,2-phenylenediamine. It coordinates metal ions via two imine nitrogen and two phenolic oxygen atoms, forming stable N₂O₂ complexes with transition metals such as Fe(II/III), Mn(II/III), Co(II/III), Ni(II), and Cu(II) . Salophene derivatives have garnered attention for their diverse applications, including anticancer therapy, catalysis, and uranium extraction, owing to their redox activity, DNA-binding capacity, and ability to induce reactive oxygen species (ROS) .

Properties

IUPAC Name

2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-14,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFYGSOGECBSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3946-91-6
Record name 3946-91-6
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Record name N,N'-Bis(salicylidene)-1,2-phenylenediamine
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Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 1,2-phenylenediamine (1.08 g, 10 mmol) is dissolved in absolute ethanol (50 mL), and salicylaldehyde (2.44 g, 20 mmol) is added dropwise under nitrogen atmosphere. The mixture is refluxed at 78°C for 4–6 hours, during which the solution transitions from colorless to bright yellow. Cooling to room temperature induces precipitation of the ligand as a crystalline solid, which is isolated by vacuum filtration and washed with cold ethanol.

Key Parameters:

  • Solvent: Ethanol (polar protic) optimizes Schiff base formation by stabilizing intermediates through hydrogen bonding.

  • Molar Ratio: A 2:1 aldehyde-to-diamine ratio ensures complete bis-condensation, minimizing mono-substituted byproducts.

  • Yield: Reported yields range from 65% to 75% under standard conditions.

Synthesis of Fluorinated Derivatives

Recent advances have focused on introducing fluorine substituents to the salicylidene moieties to modulate electronic properties and enhance metal-binding affinity. As demonstrated by, fluorination at specific positions (3-, 4-, 5-, or 6-) of the salicylaldehyde precursors significantly impacts reaction kinetics and product stability.

Stepwise Synthesis of Fluorinated Ligands

The general protocol involves:

  • Ligand Synthesis: Reacting 1,2-phenylenediamine with fluorosalicylaldehydes in ethanol under reflux.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane/hexane mixtures.

Example: N,N'-Bis(3-fluorosalicylidene)-1,2-phenylenediamine (L1)

  • Reactants: 1,2-phenylenediamine (108 mg, 1.0 mmol) and 3-fluorosalicylaldehyde (280 mg, 2.0 mmol).

  • Conditions: Reflux in ethanol (40 mL, 78°C, 5 hours).

  • Yield: 52% (171 mg) as an orange powder.

Table 1: Fluorinated Derivative Synthesis Data

Substituent PositionYield (%)Melting Point (°C)Characterization Methods
3-Fluoro52163–1651H^1H NMR, 13C^{13}C NMR, FT-IR, HRMS
4-Fluoro60158–1601H^1H NMR, 13C^{13}C NMR, FT-IR
5-Fluoro71170–1721H^1H NMR, 13C^{13}C NMR, HRMS
6-Fluoro52165–1671H^1H NMR, 13C^{13}C NMR, FT-IR

Metal-Templated Synthesis for Complex Formation

This compound is frequently synthesized in situ during the preparation of transition metal complexes. This method leverages the ligand's strong chelating ability to drive condensation under metal coordination.

Iron(III) Complex Synthesis

A two-step procedure is employed:

  • Ligand Formation: Condensation of 1,2-phenylenediamine with salicylaldehyde in methanol.

  • Metalation: Addition of FeCl3_3·6H2_2O (1 equiv) to the ligand solution, followed by stirring at 60°C for 2 hours.

Representative Data:

  • Complex Yield: 12–15% after purification via silica chromatography.

  • Characterization: Cyclic voltammetry reveals a reduction potential at E1/2=624mVE_{1/2} = -624 \, \text{mV} vs. Fc+^+/Fc, confirming the Fe(III)/Fe(II) redox couple.

Purification and Characterization Techniques

Chromatographic Purification

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3 v/v) eluent resolves unreacted aldehydes and diamine.

  • Recrystallization: Dichloromethane/hexane mixtures yield X-ray quality crystals suitable for structural analysis.

Spectroscopic Characterization

  • 1H^1H NMR: Imine protons resonate at δ 8.60–9.03 ppm, while phenolic OH signals appear at δ 12.59–13.62 ppm.

  • FT-IR: Stretching vibrations at 1613–1624 cm1^{-1} (C=N) and 1191–1269 cm1^{-1} (C–O) confirm Schiff base formation .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(salicylidene)-1,2-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the imine groups to amine groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation: Quinonoid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Coordination Chemistry

Role as a Ligand:
N,N'-Bis(salicylidene)-1,2-phenylenediamine is widely utilized in coordination chemistry as a ligand for transition metals. The compound coordinates with metal ions such as iron (Fe), copper (Cu), manganese (Mn), and nickel (Ni), forming stable complexes that are essential for various chemical reactions.

Table 1: Metal Complexes of this compound

Metal IonComplex TypeStabilityApplications
Fe(II)Salophen-Fe(II)HighAnticancer activity
Cu(II)Salophen-Cu(II)ModerateCatalysis in organic reactions
Mn(II)Salophen-Mn(II)LowBiological studies
Ni(II)Salophen-Ni(II)ModerateSensor development

Biological Applications

Antimicrobial and Anticancer Properties:
Research has indicated that this compound and its metal complexes exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that iron complexes derived from this ligand can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and binding to DNA.

Case Study: Anticancer Activity
In a study involving MCF-7 breast cancer cells, iron complexes of this compound demonstrated a concentration-dependent reduction in cell proliferation. The mechanism involved oxidative stress induction and subsequent cellular damage leading to apoptosis .

Industrial Applications

Sensors and Dyes:
The compound's optical properties make it suitable for the development of sensors and dyes. Its ability to form colored complexes with metal ions allows for applications in colorimetric sensing techniques.

Table 2: Industrial Applications of this compound

Application TypeDescription
SensorsUsed as a chelating agent for detecting metal ions in environmental samples.
DyesEmployed in the production of organic dyes due to its vibrant color when complexed with metals.

Pharmacokinetics

The pharmacokinetics of this compound involve absorption through passive diffusion due to its lipophilic nature. It distributes widely in tissues rich in metal ions and is primarily excreted via the kidneys after undergoing metabolic transformations.

Mechanism of Action

The mechanism of action of N,N’-Bis(salicylidene)-1,2-phenylenediamine, particularly in its metal complexes, involves coordination to metal ions through the nitrogen and oxygen atoms of the Schiff base. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and enabling catalytic processes. In biological systems, the metal complexes can interact with cellular components, generating reactive oxygen species and inducing cell death pathways such as apoptosis or ferroptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Salen Ligands

Salen (N,N'-bis(salicylidene)ethylenediamine) is a structurally analogous Schiff base derived from ethylenediamine instead of 1,2-phenylenediamine. Key differences include:

  • Rigidity vs. Flexibility : Salophene’s phenylenediamine backbone imparts greater rigidity compared to salen’s ethylenediamine, influencing metal coordination geometry and complex stability .
  • Biological Activity: Fe(III)-salophene complexes exhibit superior anticancer activity over salen analogues.
  • Catalytic Applications: Co-salen complexes produce ultra-small Co nanoparticles (2–4 nm) for reductive amination reactions, whereas Co-salophene derivatives are less explored in catalysis but show promise in photovoltaics .

Table 1: Salophene vs. Salen Ligand Properties

Property Salophene (1,2-phenylenediamine) Salen (ethylenediamine)
Backbone Rigidity High (aromatic ring) Moderate (aliphatic)
Metal Binding Stability Higher (rigid N₂O₂ cavity) Lower
Anticancer Efficacy IC₅₀ < 10 µM (Fe(III) complexes) IC₅₀ > 20 µM
Catalytic Nanoparticles Limited studies 2–4 nm Co NPs

Comparison with Substituted Salophene Derivatives

Substituents on the salophene backbone significantly alter biological and physicochemical properties:

  • 4-Alkylcarboxylate Substitutions : Fe(III) and Co(III) complexes with ethyl/propyl carboxylates at the 4-position show enhanced cytotoxicity (IC₅₀: 0.5–5 µM) in leukemia and ovarian cancer cells compared to unsubstituted analogues (IC₅₀: 10–20 µM) .
  • Halogenation : Fluorinated salophene ligands (e.g., 5- or 6-fluoro derivatives) improve cellular uptake via transferrin receptor-mediated pathways, increasing antiproliferative effects by 2–3 fold in breast cancer models .
  • Methoxy Groups: Ni(II)-4,5-dimethoxy-salophene exhibits a distorted square-planar geometry and serves as a building block for electroactive polymers, contrasting with non-substituted Ni-salophene, which lacks such applications .

Table 2: Impact of Substituents on Salophene Complexes

Substituent Metal Center Key Property Improvement Application
4-Propoxycarbonyl Co(III) Cytotoxicity (IC₅₀: 1.2 µM) Leukemia therapy
5-Fluoro Fe(III) Cellular uptake (2× enhancement) Breast cancer
4,5-Dimethoxy Ni(II) Electrochemical activity Conductive polymers

Comparison with Other Schiff Base Metal Complexes

  • Platinum Complexes: Pt(II)-salophene emitters achieve luminous efficiency of 31 Cd A⁻¹ in OLEDs, outperforming Pt-salen derivatives (≤20 Cd A⁻¹) due to enhanced electron-withdrawing effects .
  • Uranium Extraction: Diethylamino-substituted salophene ligands selectively complex U(VI) with log K values > 10, surpassing simpler Schiff bases like salen in actinide binding .
  • Antibacterial Activity : Fe(III)-salophene induces ferroptosis in Staphylococcus aureus via lipid peroxidation, while salen-based Fe(III) complexes lack Gram-positive specificity .

Research Findings and Mechanisms

  • Anticancer Activity : Fe(III)-salophene complexes generate hydroxyl radicals via Fenton reactions, causing DNA damage and ferroptosis. This dual mechanism is absent in Mn(II) analogues, which primarily induce apoptosis .
  • Resistance Overcoming : Salophene-Fe(III) complexes retain efficacy in cisplatin-resistant cells by bypassing platinum uptake pathways, whereas Pt-salophene derivatives fail in resistant models .
  • Catalytic Performance: Co-salophene-derived nanoparticles achieve 99% yield in primary amine synthesis, rivaling Co-salen catalysts but requiring higher temperatures (120°C vs. 80°C) .

Biological Activity

N,N'-Bis(salicylidene)-1,2-phenylenediamine, commonly known as Salophen, is an organic compound notable for its chelating properties and biological activity, particularly in cancer research. This article provides a comprehensive overview of its biological activities, focusing on its mechanisms of action, interactions with metal ions, and potential therapeutic applications.

Chemical Structure and Properties

Salophen is characterized by its structure, which consists of two salicylidene groups attached to a 1,2-phenylenediamine backbone. This configuration allows it to form stable complexes with various metal ions. The molecular formula for Salophen is C17_{17}H16_{16}N2_2O2_2.

The biological activity of Salophen and its metal complexes primarily involves:

  • Metal Chelation : Salophen acts as a chelating agent for transition metals such as Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II). The nature of the metal ion significantly influences the biological activity of the resulting complexes .
  • Antiproliferative Effects : Studies have shown that Salophen metal complexes exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. The cytotoxicity is often concentration-dependent and varies with the type of metal ion used .
  • Induction of Apoptosis : The mechanism through which Salophen induces cell death involves the generation of reactive oxygen species (ROS) and binding to DNA, leading to apoptosis in tumor cells .

Anticancer Activity

Research has demonstrated that iron complexes of Salophen are particularly effective in reducing cell proliferation in cancer cell lines. For instance:

  • Iron(II) and Iron(III) Complexes : These complexes have shown strong antiproliferative effects against MCF-7 and MDA-MB-231 cells. They induce apoptosis by generating ROS and interfering with cellular targets .
Metal IonCell LineIC50_{50} (µM)Mechanism
Fe(II)MCF-710ROS generation, DNA binding
Fe(III)MDA-MB-23115Apoptosis induction
Mn(II)HT-2950Marginal activity

Antibacterial Activity

In addition to anticancer properties, Salophen has been investigated for its antibacterial activity. In vitro studies have indicated that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) values ranged from 156.2 to 625 mg/L against various bacterial strains, including Acinetobacter baumannii .

Case Studies

  • Study on Iron Complexes : A study focused on the iron(II) and iron(III) complexes derived from Salophen demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the oxidation state of iron in determining the efficacy of these complexes .
  • Antibacterial Screening : Another investigation evaluated the antibacterial properties of Salophen derivatives against multiple bacterial strains. The results indicated that certain complexes exhibited promising antibacterial activity, suggesting potential applications in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. How is N,N'-Bis(salicylidene)-1,2-phenylenediamine structurally characterized in synthetic chemistry?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural confirmation. For example, derivatives of this compound, such as nitro- or trifluoromethyl-substituted analogs, exhibit distinct ¹H-NMR peaks (e.g., 8.62–8.69 ppm for imine protons, 6.90–7.61 ppm for aromatic protons), which help identify electronic effects and confirm Schiff base formation . Complementary techniques like infrared (IR) and Raman spectroscopy, coupled with density functional theory (DFT) calculations, further validate vibrational modes and geometric configurations .

Q. What are the common coordination modes of this compound with transition metals?

  • Methodological Answer: The ligand acts as a tetradentate N₂O₂ donor, forming stable complexes with metals like Pt(II), Fe(III), and Au(I). For instance, platinum(II) complexes are synthesized by reacting the ligand with PtCl₂ in refluxing ethanol, followed by crystallization. Structural confirmation is achieved via X-ray diffraction and mass spectrometry . The Fe(III) complex [Fe(salophene)Cl] demonstrates square-planar geometry, confirmed by crystallography and cytotoxicity assays .

Q. What are the standard synthetic routes for preparing this Schiff base ligand?

  • Methodological Answer: The ligand is typically synthesized via condensation of 1,2-phenylenediamine with two equivalents of salicylaldehyde in ethanol under reflux. Purification involves recrystallization from hot ethanol, yielding a product with >96% purity (confirmed by LC/NMR). Alternative methods may use solvent-free conditions or microwave-assisted synthesis to enhance efficiency .

Advanced Research Questions

Q. How does this compound contribute to anticancer drug development?

  • Methodological Answer: Iron(III) and platinum(II) complexes of this ligand exhibit potent cytotoxicity. For example, [Fe(salophene)Cl] shows higher activity against MCF-7 breast cancer cells (IC₅₀ = 2.3 µM) than cisplatin (IC₅₀ = 8.5 µM). Mechanistic studies involve ROS generation assays, DNA binding experiments (via UV-Vis and fluorescence quenching), and apoptosis induction monitored by flow cytometry . Metal-ligand redox activity and lipophilicity are critical factors in overcoming multidrug resistance .

Q. Can this compound be used in environmental remediation, such as uranium extraction?

  • Methodological Answer: The ligand’s derivatives, like N,N’-bis[(4,4’-diethylamino)salicylidene]-1,2-phenylenediamine, form stable complexes with uranyl ions (UO₂²⁺). Extraction efficiency is studied using solvent extraction techniques (e.g., nitric acid medium with kerosene as the organic phase). Complexation is confirmed by spectrophotometric titration and X-ray absorption spectroscopy (XAS) .

Q. How are electrochemical sensors designed using this ligand?

  • Methodological Answer: Al(III)-selective sensors are fabricated by immobilizing the ligand’s complexes on carbon paste electrodes. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to optimize sensitivity (detection limit ~10⁻⁸ M). Selectivity is tested against competing ions (e.g., Fe³⁺, Cu²⁺) in simulated wastewater .

Q. What computational methods elucidate the ligand’s electronic and spectroscopic properties?

  • Methodological Answer: DFT calculations (e.g., B3LYP/6-311G**) model the ligand’s geometry, vibrational modes, and NMR chemical shifts. Comparisons with experimental IR/Raman spectra (e.g., C=N stretching at ~1610 cm⁻¹) validate computational models. HOMO-LUMO analyses predict charge-transfer interactions in metal complexes .

Q. How do substituents on the aromatic rings modulate the ligand’s properties?

  • Methodological Answer: Electron-withdrawing groups (e.g., -NO₂, -CF₃) lower the imine proton chemical shift (δ 8.62–8.69 ppm vs. δ 8.85 ppm in unsubstituted analogs) due to reduced electron density. Substituent effects are quantified via Hammett constants (σ) and correlated with metal-complex stability constants (log β) determined by potentiometric titrations .

Q. What role do salophen complexes play in renewable energy applications?

  • Methodological Answer: When embedded in polymethyl methacrylate (PMMA), the ligand’s metal complexes act as light concentrators in silicon solar cells. Efficiency improvements (e.g., 15% increase in photocurrent) are measured via current-voltage (I-V) characteristics under AM1.5G illumination. UV-Vis spectroscopy confirms enhanced photon absorption in the 400–600 nm range .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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